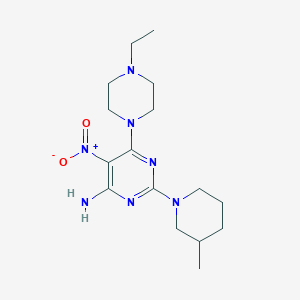
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine, also known as EPN, is a chemical compound that belongs to the class of nitroguanidines. EPN has been widely studied for its potential use as a pesticide due to its high insecticidal activity.
Wirkmechanismus
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine acts as a cholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in the overstimulation of the nervous system, leading to paralysis and death of the insect. 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been shown to have a high selectivity towards insects, making it a promising candidate for use as a pesticide.
Biochemical and Physiological Effects:
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been shown to have a low toxicity towards mammals, making it a safer alternative to other insecticides. However, it can still cause adverse effects in humans if ingested or inhaled. 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been shown to have a moderate toxicity towards fish and other aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has several advantages for use in lab experiments. It has a high purity and stability, making it easy to handle and store. It also has a high selectivity towards insects, making it a useful tool for studying the nervous system. However, 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has some limitations, such as its low solubility in water and its potential toxicity towards humans and other animals.
Zukünftige Richtungen
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has several potential future directions for research. One area of interest is the development of new formulations of 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine that can improve its solubility and efficacy. Another area of interest is the study of the mechanism of action of 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine, which could lead to the development of new insecticides with improved selectivity and safety. Additionally, 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine could be studied for its potential use in controlling other pests, such as ticks and mites.
Synthesemethoden
The synthesis of 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with 3-methyl-1-piperidinylamine to form the intermediate compound. This intermediate is then reacted with 5-nitro-2-chloropyrimidine to yield 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine. The synthesis of 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been extensively studied and optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has been widely studied for its potential use as a pesticide due to its high insecticidal activity. It has been shown to be effective against a wide range of insect pests, including mosquitoes, flies, and beetles. 6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine has also been studied for its potential use in controlling agricultural pests, such as nematodes and mites.
Eigenschaften
Produktname |
6-(4-Ethyl-1-piperazinyl)-2-(3-methyl-1-piperidinyl)-5-nitro-4-pyrimidinylamine |
|---|---|
Molekularformel |
C16H27N7O2 |
Molekulargewicht |
349.43 g/mol |
IUPAC-Name |
6-(4-ethylpiperazin-1-yl)-2-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C16H27N7O2/c1-3-20-7-9-21(10-8-20)15-13(23(24)25)14(17)18-16(19-15)22-6-4-5-12(2)11-22/h12H,3-11H2,1-2H3,(H2,17,18,19) |
InChI-Schlüssel |
UYPBTAPZLSHACE-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C(=NC(=N2)N3CCCC(C3)C)N)[N+](=O)[O-] |
Kanonische SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCC(C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-11-(3-fluorophenyl)-3-(3-methoxypropyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B266485.png)
![methyl 4-({1-[2-(dimethylamino)ethyl]-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266504.png)
![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266507.png)
![(E)-{2-(3,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B266508.png)
![ethyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266509.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266510.png)
![ethyl 4-({2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266511.png)
![(E)-{1-[3-(dimethylammonio)propyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266516.png)
![1-(2,3-Dimethoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266517.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266518.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B266521.png)
![methyl 4-({1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266522.png)
![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}(7-methoxy-1-benzofuran-2-yl)methanolate](/img/structure/B266524.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B266525.png)